molecular formula C17H11Cl2NOS B2372979 2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide CAS No. 327971-93-7

2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide

Cat. No.: B2372979
CAS No.: 327971-93-7
M. Wt: 348.24
InChI Key: WFPHZPOZNCSHSL-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with acenaphthylene derivatives under specific reaction conditions. One common method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other proteins. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

Properties

IUPAC Name

2,5-dichloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NOS/c18-14-8-12(16(19)22-14)17(21)20-13-7-6-10-5-4-9-2-1-3-11(13)15(9)10/h1-3,6-8H,4-5H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPHZPOZNCSHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=C(SC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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